Quinoline-6-carbonitrile
Overview
Description
Quinoline-6-carbonitrile is a chemical compound with the molecular formula C10H6N2 . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
Quinoline-6-carbonitrile has been synthesized in various studies. For instance, a study reported the synthesis of quinoline-6-carbonitrile derivatives through a structure-guided strategy based on the simulated drug–target docking model of Senexin A and Senexin B . Another study reported the synthesis of quinoline-6-carbonitrile derivatives using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .
Molecular Structure Analysis
The molecular structure of Quinoline-6-carbonitrile has been analyzed in several studies. For example, a study used 1H and 13C NMR, FTIR, and mass spectrometry studies to confirm the molecular structures of 5-aminobenzimidazo[1,2-a]quinoline-6-carbonitrile derivatives .
Chemical Reactions Analysis
Quinoline-6-carbonitrile has been involved in various chemical reactions. For instance, a study reported the reaction of ferrocene carboxaldehyde with dimedone and ketone catalyzed by ammonium acetate using water as a green reaction media via microwave .
Scientific Research Applications
Photovoltaic Applications
Quinoline derivatives have gained popularity in third-generation photovoltaics. These metal complexes exhibit promising properties for solar cell applications:
- Implementation in Photovoltaic Cells : Quinoline derivatives find use in both polymer solar cells and dye-sensitized solar cells (DSSCs). Their architecture and design enhance overall performance .
Biomedical Applications
Researchers explore quinoline derivatives for biomedical purposes:
- Anticancer Activity : Specific quinoline derivatives exhibit promising anticancer activity, comparable to standard drugs like doxorubicin and etoposide .
Other Applications
Beyond the fields mentioned above, quinoline-6-carbonitrile finds applications in:
Safety and Hazards
Future Directions
While specific future directions for Quinoline-6-carbonitrile are not mentioned in the literature, quinolines have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . This suggests that Quinoline-6-carbonitrile and its derivatives could have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Quinoline-6-carbonitrile primarily targets CDK8/19 Mediator kinases . These kinases play a crucial role in the regulation of gene expression and are implicated in several diseases, including cancer .
Mode of Action
Quinoline-6-carbonitrile interacts with its targets by inhibiting the activity of CDK8/19 Mediator kinases . This inhibition results in a more sustained suppression of CDK8/19-dependent cellular gene expression .
Biochemical Pathways
The inhibition of CDK8/19 Mediator kinases by Quinoline-6-carbonitrile affects various biochemical pathways. These pathways are involved in cell cycle regulation, apoptosis, angiogenesis, cell migration, and modulation of nuclear receptor responsiveness . The exact downstream effects of these pathway alterations are still under investigation.
Pharmacokinetics
Quinoline-6-carbonitrile exhibits good oral bioavailability and metabolic stability . It has a strong tumor-enrichment pharmacokinetic (PK) profile, which means it tends to accumulate in tumor tissues . This property enhances its efficacy in inhibiting tumor growth.
Result of Action
The inhibition of CDK8/19 Mediator kinases by Quinoline-6-carbonitrile leads to significant antitumor effects . It has been shown to inhibit the growth of MV4-11 leukemia in a systemic in vivo model .
properties
IUPAC Name |
quinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLNJLWZZABMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343900 | |
Record name | quinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carbonitrile | |
CAS RN |
23395-72-4 | |
Record name | quinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23395-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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